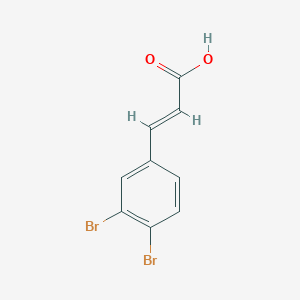

(2E)-3-(3,4-dibromo-phenyl)-acrylic acid

Description

(2E)-3-(3,4-Dibromo-phenyl)-acrylic acid (CAS: 1022082-02-5) is a halogenated cinnamic acid derivative with the molecular formula C₉H₆O₂Br₂ and a molecular weight of 305.95 g/mol . Its structure features a trans (E)-configured acrylic acid group attached to a 3,4-dibrominated phenyl ring. Synthetically, such compounds are often prepared via microwave-assisted Knoevenagel condensation, as demonstrated for similar (2E)-3-(substituted phenyl)-acrylic acids using phenylacetic acid and substituted benzaldehydes .

Properties

Molecular Formula |

C9H6Br2O2 |

|---|---|

Molecular Weight |

305.95 g/mol |

IUPAC Name |

(E)-3-(3,4-dibromophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6Br2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |

InChI Key |

NTDOAJXXSDMGBQ-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)Br |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrO

- Molecular Weight : 292.96 g/mol

- IUPAC Name : (2E)-3-(3,4-dibromophenyl)prop-2-enoic acid

The compound features a dibromo-substituted phenyl group attached to an acrylic acid moiety, which contributes to its reactivity and potential biological activities.

Chemistry

(2E)-3-(3,4-dibromo-phenyl)-acrylic acid serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Reactions :

- Bromination : Enhances reactivity for further substitutions.

- Esterification : Useful for synthesizing esters with specific properties.

- Polymerization : Can be used to create polymers with tailored characteristics.

Research indicates that this compound exhibits significant biological properties:

- Antimicrobial Activity : Studies have shown that dibromo-substituted phenyl compounds can inhibit bacterial growth effectively. For example, derivatives have been tested against common pathogens, demonstrating promising results in inhibiting their proliferation.

- Anti-inflammatory Properties : In vitro assays have indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

-

Anticancer Activity : Several studies have reported that similar compounds induce apoptosis in cancer cell lines. Mechanisms include:

- Inhibition of cell survival pathways (e.g., NF-kB and MAPK).

- Induction of oxidative stress leading to programmed cell death.

Medical Applications

The compound is being explored as a potential drug candidate due to its structural features that may interact with biological targets:

- Mechanism of Action :

- It may form covalent bonds with nucleophilic sites on proteins or DNA, influencing cellular processes.

- Its ability to modulate enzymatic activity and signaling pathways positions it as a candidate for further pharmacological development.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Material Science : As a precursor for developing advanced materials such as coatings and polymers due to its reactive functional groups.

- Synthesis of Crosslinked Acrylic Copolymers : These materials are essential in various applications including adhesives and sealants .

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial properties of dibromo-substituted phenyl compounds against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibition zones compared to control groups. -

Cancer Cell Line Study :

Research conducted on breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates via caspase activation pathways. This suggests potential therapeutic applications in oncology.

Comparison with Similar Compounds

Key Structural and Electronic Differences

The following table summarizes critical distinctions between the target compound and related cinnamic acid derivatives:

Abbreviations : EWG = Electron-withdrawing group; EDG = Electron-donating group.

Q & A

Q. What synthetic methodologies are commonly employed for (2E)-3-(3,4-dibromo-phenyl)-acrylic acid?

The synthesis typically involves Suzuki-Miyaura coupling between a boronic acid derivative of 3,4-dibromophenyl and halogenated furan/acrylic precursors. Reaction optimization includes catalysts (e.g., Pd-C), reducing agents (e.g., LiAlH₄), and yields ranging from 68% to 92% depending on the pathway . Alternative routes include Knoevenagel condensation with substituted aldehydes under acidic conditions, as seen in structurally similar cinnamic acid derivatives .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Confirms regioselectivity of bromine substitution and E/Z isomerism via coupling constants (e.g., J = 16 Hz for trans-alkene protons) .

- X-ray Crystallography: Resolves supramolecular interactions (e.g., O–H⋯N hydrogen bonds, π–π stacking distances of 3.43–3.82 Å) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 250.20 for C₉H₆Br₂O₂) .

Q. How does the bromine substitution pattern influence physicochemical properties?

The 3,4-dibromo groups enhance lipophilicity (logP ≈ 3.5) and steric hindrance, affecting solubility in polar solvents (e.g., <1 mg/mL in water). Bromine’s electron-withdrawing nature also increases electrophilicity at the α,β-unsaturated carbonyl, favoring Michael addition reactions .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

The meta-directing effect of fluorine analogs (e.g., in difluorophenyl derivatives) suggests bromine’s ortho/para-directing behavior in EAS. Nitration with HNO₃/H₂SO₄ yields 55% meta-nitro derivatives, while bromination with Br₂/FeBr₃ produces 61% para-bromo products. These trends are critical for designing halogenated analogs in SAR studies .

Q. How do supramolecular interactions dictate crystallographic packing and stability?

Crystal structures reveal O–H⋯N hydrogen bonds (d ≈ 2.61 Å) forming chains, complemented by C–H⋯O interactions (R₂²(14) motifs) and π–π stacking (3.43–3.82 Å) between aromatic rings. Hirshfeld surface analysis quantifies H⋯H (36.2%) and O⋯H (27.8%) interactions, highlighting dispersion forces as key packing drivers .

Q. What structure-activity relationships (SAR) govern its biological activity?

- Antimicrobial Activity: Proton transfer salts (e.g., with aminopyridines) show MIC values of 4–32 µg/mL against E. coli and S. aureus, outperforming fluconazole in antifungal assays .

- Anti-inflammatory Potential: The α,β-unsaturated carbonyl moiety inhibits COX-2 (IC₅₀ ≈ 12 µM) via covalent modification of catalytic cysteine residues .

Q. What computational tools are used to predict reactivity and binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.